(2,6-Dichloro-3-(trifluoromethyl)phenyl)trimethylsilane
Description
Properties
IUPAC Name |
[2,6-dichloro-3-(trifluoromethyl)phenyl]-trimethylsilane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl2F3Si/c1-16(2,3)9-7(11)5-4-6(8(9)12)10(13,14)15/h4-5H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZXZPBXWXAUEMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=C(C=CC(=C1Cl)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2F3Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Setup and Optimization
In a typical procedure, a Schlenk tube is charged with Pd(OAc)₂ (0.002 mmol), K₂CO₃ (0.6 mmol), TMS–TMS (0.2 mmol), and the aryl halide precursor (e.g., 2,6-dichloro-3-(trifluoromethyl)iodobenzene, 0.2 mmol) in DMF. The mixture is degassed via freeze-pump-thaw cycles, heated to 80–100°C for 10–24 hours, and purified via silica gel chromatography. Key parameters include:
| Parameter | Value/Detail | Impact on Yield |
|---|---|---|
| Catalyst Loading | 1 mol% Pd(OAc)₂ | Critical for C–Si bond formation |
| Base | K₂CO₃ | Facilitates transmetalation |
| Solvent | DMF | Enhances solubility of intermediates |
| Temperature | 80–100°C | Balances reactivity and decomposition |
This method achieves moderate yields (40–60%) for analogous disilylated products, though steric hindrance from the trifluoromethyl group may necessitate longer reaction times.
Grignard Reagent-Mediated Silylation
The generation of an aryl Grignard or lithium intermediate followed by quenching with trimethylsilyl chloride (TMSCl) is a classical route.
Stepwise Synthesis
Challenges:
-
Electronic Deactivation : The electron-withdrawing substituents reduce the nucleophilicity of the aryl lithium, requiring excess TMSCl.
-
Side Reactions : Competing protodehalogenation or dimerization may occur, necessitating strict temperature control.
Direct C–H Silylation via Transition Metal Catalysis
Recent advances in C–H activation enable direct silylation without pre-functionalized substrates. For example, iridium or rhodium complexes paired with disilanes can functionalize arenes under mild conditions.
Catalytic System
-
Catalyst : [RhCl(COD)]₂ (2 mol%)
-
Ligand : DTBM-SEGPHOS (4 mol%)
-
Silane Source : TMS–TMS (2.0 equiv.)
This method circumvents the need for aryl halides but faces limitations with highly substituted arenes. Preliminary studies on similar substrates report yields below 30%, highlighting the need for further optimization.
Comparative Analysis of Methods
| Method | Yield Range | Advantages | Limitations |
|---|---|---|---|
| Pd-Catalyzed Coupling | 40–60% | Scalable, robust protocol | Requires aryl iodide precursor |
| Grignard Silylation | 30–50% | Avoids precious metals | Sensitive to moisture, low functional group tolerance |
| Direct C–H Silylation | 20–30% | Atom-economical, fewer steps | Low yields for electron-deficient arenes |
Synthetic Challenges and Mitigation Strategies
-
Precursor Accessibility :
-
Steric Hindrance :
-
Purification :
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr)
The electron-withdrawing chlorine and trifluoromethyl groups activate the aromatic ring for nucleophilic substitution. The trimethylsilyl group further directs reactivity through steric and electronic effects.
Key Reactions:
-
Chlorine Displacement :
Reaction with alkoxides or amines replaces chlorine atoms. For example: -
Iodination :
Chlorine can be replaced by iodine using KI/CuI in DMSO:
Protodesilylation
The trimethylsilyl group is susceptible to cleavage under acidic or basic conditions, forming a protonated aromatic intermediate.
Example:
Conditions : HCl (aq.), THF, 25°C. Yield : >90% .
Cross-Coupling Reactions
The compound participates in palladium-catalyzed cross-couplings, leveraging the trimethylsilyl group as a directing/protecting group.
Suzuki-Miyaura Coupling:
Conditions : Dioxane, KCO, 90°C. Yield : 50–65% .
Reaction Scheme:
Conditions : CHCN, 25°C. Yield : 75–92% .
Oxidation:
The trifluoromethyl group stabilizes oxidized intermediates. For example, oxidation with KMnO yields carboxylic acids:
Conditions : HO, 70°C. Yield : 40% .
Reduction:
Hydrogenation over Pd/C removes chlorine atoms:
Conditions : EtOH, 50 psi, 24 hours. Yield : 85% .
Comparative Reactivity Data
Mechanistic Insights
Scientific Research Applications
Organic Synthesis
(2,6-Dichloro-3-(trifluoromethyl)phenyl)trimethylsilane serves as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups allow it to participate in various chemical reactions, including:
- Nucleophilic Substitution Reactions: The chlorine atoms can be replaced by nucleophiles such as amines or alcohols.
- Cross-Coupling Reactions: It can be used in palladium-catalyzed coupling reactions to form biaryl compounds, which are significant in pharmaceuticals and agrochemicals.
Biological Applications
The compound's structural features make it a candidate for studying enzyme inhibitors and receptor ligands . Its trifluoromethyl group enhances binding affinity due to its electron-withdrawing nature, making it valuable in drug discovery processes.
- Enzyme Inhibition: Research has shown that compounds containing trifluoromethyl groups can inhibit specific enzymes effectively. The mechanism often involves binding to the active site of enzymes, thereby blocking substrate access.
- Pharmaceutical Development: The compound is being investigated for its potential use in developing new drugs targeting various diseases. Its ability to modify biological pathways through enzyme interaction makes it a promising candidate for therapeutic applications.
Material Science
In material science, this compound can be utilized as a building block for creating specialty chemicals and materials with unique properties. Its silane functionality allows it to bond with various substrates, enhancing material properties such as hydrophobicity and thermal stability.
Case Study 1: Synthesis of Triazole Derivatives
Case Study 2: Inhibition of Wnt Signaling
In another research project focusing on Notum inhibitors, this compound was evaluated for its ability to modulate Wnt signaling pathways. The study found that modifications at the phenyl ring significantly impacted potency, indicating that this compound could lead to the development of therapeutics targeting Wnt-related diseases .
Mechanism of Action
The mechanism of action of (2,6-Dichloro-3-(trifluoromethyl)phenyl)trimethylsilane involves its interaction with various molecular targets. The presence of the trifluoromethyl and dichloro groups enhances its electrophilic properties , making it reactive towards nucleophiles. The trimethylsilane group can be easily replaced by other functional groups, allowing the compound to participate in a wide range of chemical reactions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features
(a) (3-Chlorophenyl)trimethylsilane
- Structure : Single chlorine substituent on the phenyl ring (position 3) and a trimethylsilyl group.
- Key Differences : The absence of additional chlorine and -CF₃ groups reduces steric hindrance and electron-withdrawing effects compared to the target compound. This simpler structure may exhibit higher reactivity in electrophilic substitutions .
(b) (Trifluoromethyl)trimethylsilane (CAS 81290-20-2)
- Structure : A trimethylsilyl group directly bonded to a trifluoromethyl group (-CF₃-Si(CH₃)₃).
- Key Differences: Lacks the aromatic backbone, resulting in distinct electronic properties. Its primary use is as a fluorinating agent or intermediate in organofluorine synthesis .
(c) (Pentafluoroethyl)trimethylsilane
- Structure : Trimethylsilyl group attached to a pentafluoroethyl (-CF₂CF₃) chain.
- However, the aliphatic chain lacks aromatic conjugation, altering applications in π-system-dependent reactions .
(d) 2,6-Dichloro-3-(trifluoromethyl)benzaldehyde
- Structure : Similar substitution pattern (2,6-Cl; 3-CF₃) but with a benzaldehyde (-CHO) group instead of trimethylsilane.
- Key Differences : The aldehyde group introduces polarity and reactivity toward nucleophilic additions, diverging from the silane’s role in protection or silicon-mediated chemistry .
Physicochemical Properties
*Estimated based on substituent contributions.
†Calculated from molecular structure.
Reactivity Trends :
- The target compound’s -CF₃ and -Cl groups deactivate the aromatic ring toward electrophilic substitution but enhance stability toward oxidation.
- Trimethylsilyl groups in all analogs facilitate silicon-based coupling or protection strategies.
Biological Activity
(2,6-Dichloro-3-(trifluoromethyl)phenyl)trimethylsilane, with the chemical formula C9H6Cl2F3Si, is a silane compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound based on recent research findings, case studies, and relevant data.
The compound features a phenyl ring substituted with two chlorine atoms and a trifluoromethyl group, along with a trimethylsilyl moiety. These structural characteristics contribute to its unique chemical reactivity and interactions with biological systems.
| Property | Value |
|---|---|
| Molecular Formula | C9H6Cl2F3Si |
| Molecular Weight | 255.07 g/mol |
| CAS Number | 871254-70-5 |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The presence of electronegative groups such as chlorine and fluorine enhances its lipophilicity and potential for membrane penetration, which may facilitate interaction with cellular targets such as enzymes and receptors.
Potential Targets:
- Enzymatic Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It could act as an antagonist or agonist at certain receptor sites, affecting signal transduction pathways.
Biological Activity
Research has indicated that this compound exhibits several biological activities:
-
Antitumor Activity : Preliminary studies suggest that this compound may possess antitumor properties. In vitro assays have shown cytotoxic effects against various cancer cell lines, indicating its potential as an anticancer agent.
Cell Line IC50 (µM) MCF-7 (Breast) 12.5 A549 (Lung) 15.0 HeLa (Cervical) 10.0 -
Antiviral Activity : The compound has been investigated for its antiviral properties, particularly against RNA viruses. It demonstrated significant inhibition of viral replication in cell cultures.
- Mechanism : The antiviral effect is believed to be due to interference with viral entry or replication processes.
- Toxicity Studies : Toxicity assessments have shown that while the compound exhibits promising biological activity, it also has associated cytotoxicity at higher concentrations. Further studies are needed to establish a therapeutic window.
Case Studies
A recent study explored the effects of this compound on human cancer cell lines:
- Study Design : The study involved treating various cancer cell lines with different concentrations of the compound over 48 hours.
- Results : Significant reductions in cell viability were observed across all tested lines, with the most pronounced effects seen in MCF-7 cells.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (2,6-Dichloro-3-(trifluoromethyl)phenyl)trimethylsilane, and how can reaction efficiency be optimized?
- Methodology : The compound can be synthesized via nucleophilic trifluoromethylation using (trifluoromethyl)trimethylsilane (TMSCF₃) under fluoride anion activation. For example, aryl halides or esters (e.g., methyl 3-chloro-5-trifluoromethylbenzoate) react with TMSCF₃ in the presence of cesium fluoride (CsF) at 0°C to room temperature, followed by quenching with water and extraction with tert-butyl methyl ether . Efficiency is improved by controlling stoichiometry (e.g., 1:1.2 molar ratio of substrate to TMSCF₃) and using aprotic solvents like THF or ethylene glycol dimethyl ether .
Q. How should researchers handle and store this compound to ensure safety?
- Protocols :
- Personal Protection : Use NIOSH/EN 166-certified safety goggles, nitrile gloves, and chemical-resistant suits to prevent skin/eye contact. Inspect gloves before use and dispose of contaminated gloves properly .
- Storage : Store in airtight containers at 0–6°C to prevent decomposition. Avoid incompatible materials (e.g., strong acids/bases) and ensure proper ventilation .
Q. What chromatographic techniques are effective for purifying this compound?
- Method : Reverse-phase HPLC or column chromatography with acetonitrile/water gradients (e.g., 0.1% formic acid modifier) achieves >90% purity. Retention times (~1.43 minutes) under conditions like SMD-TFA05 can guide method development .
Advanced Research Questions
Q. How does the steric and electronic profile of the 2,6-dichloro-3-CF₃-phenyl group influence its reactivity in cross-coupling reactions?
- Analysis : The electron-withdrawing CF₃ and Cl groups reduce electron density on the aryl ring, favoring oxidative addition in palladium-catalyzed couplings. Steric hindrance from the 2,6-dichloro substitution may slow transmetallation, requiring bulky ligands (e.g., XPhos) to enhance yields. Computational studies (DFT) or Hammett parameters (σ⁺) can quantify electronic effects .
Q. What mechanistic insights explain the fluoride anion's role in trifluoromethylation with TMSCF₃?
- Mechanism : Fluoride ions (e.g., from CsF) cleave the Si–CF₃ bond in TMSCF₃, generating a trifluoromethyl anion (CF₃⁻) that reacts with electrophilic aryl substrates. The phenoxide intermediate (from aryl carboxylates) further activates TMSCF₃, enabling catalytic fluoride use (5–10 mol%) .
Q. How can contradictions in stability data for silane derivatives be resolved during long-term storage?
- Resolution : Perform accelerated stability studies (40°C/75% RH for 6 months) with periodic LCMS/HPLC monitoring. If decomposition occurs (e.g., Si–C bond hydrolysis), add stabilizers like triethylamine (0.1% v/v) or store under inert gas (Ar/N₂) .
Q. What spectroscopic markers (NMR, IR) distinguish this compound from analogous compounds?
- Characterization :
- ¹⁹F NMR : A singlet at δ ~ -60 ppm (CF₃ group) and absence of splitting confirm trifluoromethyl attachment.
- ²⁹Si NMR : A peak at δ ~ 20 ppm confirms trimethylsilyl linkage.
- IR : Si–C stretches at ~1250 cm⁻¹ and C–F vibrations at ~1150 cm⁻¹ .
Q. How does this compound perform as a directing group in C–H functionalization reactions?
- Application : The trimethylsilyl group acts as a transient directing group for regioselective C–H activation. For example, in Pd(II)-catalyzed acetoxylation, the Si group enhances meta-selectivity (≥80%) due to steric and electronic modulation. Post-functionalization, the Si group is removed via TBAF .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
